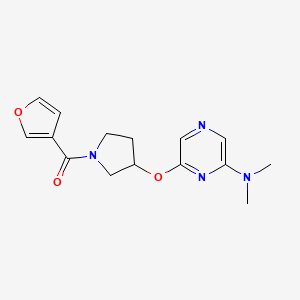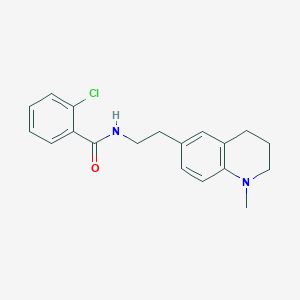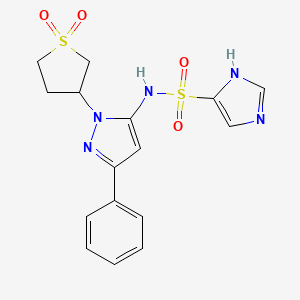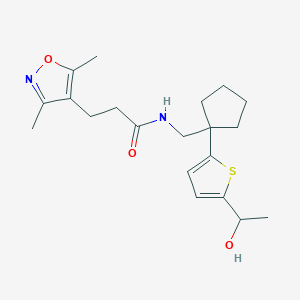![molecular formula C15H16N2 B2460591 2-[3,4-Dihidro-1(2H)-quinolinil]anilina CAS No. 112631-31-9](/img/structure/B2460591.png)
2-[3,4-Dihidro-1(2H)-quinolinil]anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,4-Dihydro-1(2H)-quinolinyl]aniline is an organic compound with the molecular formula C15H16N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
2-[3,4-Dihydro-1(2H)-quinolinyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline typically involves the reaction of aniline with 3,4-dihydroquinoline under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in ethanol at reflux temperature. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized quinolines .
Mecanismo De Acción
The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure but without the dihydro and aniline groups.
2-Phenylquinoline: A derivative with a phenyl group instead of the aniline group.
3,4-Dihydroquinoline: A compound with a similar dihydro structure but lacking the aniline group.
Uniqueness
2-[3,4-Dihydro-1(2H)-quinolinyl]aniline is unique due to the presence of both the dihydroquinoline and aniline moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-13-8-2-4-10-15(13)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10H,5,7,11,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMUAUIGJQMZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
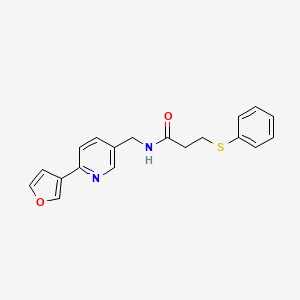
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)
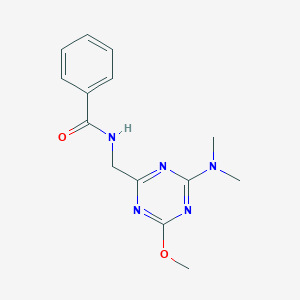
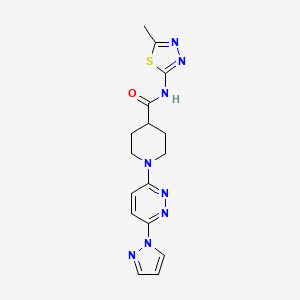
![N-(3,4-difluorophenyl)-N-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2460517.png)
![N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2460518.png)
![1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2460519.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2460520.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B2460522.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2460523.png)
